molecular formula C21H28N4OS B6103769 5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

Cat. No. B6103769
M. Wt: 384.5 g/mol
InChI Key: GGXATKZRYDYOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in B-cell receptor signaling and is an important target for the treatment of B-cell malignancies.

Mechanism of Action

5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide inhibits BTK by binding to its active site and preventing its phosphorylation and activation. This leads to downstream inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Biochemical and Physiological Effects
This compound has been shown to reduce the proliferation and survival of malignant B-cells in vitro and in vivo. It also decreases the production of cytokines and chemokines that promote tumor growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of 5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. However, its potency may also lead to toxicity in non-malignant cells and tissues. Additionally, the optimal dosing and scheduling of this compound for clinical use is still being investigated.

Future Directions

Future research on 5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide may focus on its use in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies. It may also be studied in other diseases where BTK plays a role, such as autoimmune disorders. Further investigation is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide involves several steps, including the preparation of intermediate compounds and the final coupling of the pyrrolidine and thiophene rings. The process has been optimized to produce high yields and purity of the final product.

Scientific Research Applications

5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It has shown potent anti-tumor activity and has been well-tolerated in animal studies.

properties

IUPAC Name

5-[1-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-23-11-13-24(14-12-23)17-6-4-16(5-7-17)15-25-10-2-3-18(25)19-8-9-20(27-19)21(22)26/h4-9,18H,2-3,10-15H2,1H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXATKZRYDYOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CN3CCCC3C4=CC=C(S4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.